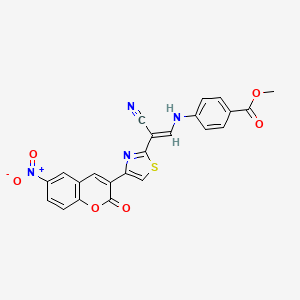

(E)-methyl 4-((2-cyano-2-(4-(6-nitro-2-oxo-2H-chromen-3-yl)thiazol-2-yl)vinyl)amino)benzoate

Description

Properties

IUPAC Name |

methyl 4-[[(E)-2-cyano-2-[4-(6-nitro-2-oxochromen-3-yl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14N4O6S/c1-32-22(28)13-2-4-16(5-3-13)25-11-15(10-24)21-26-19(12-34-21)18-9-14-8-17(27(30)31)6-7-20(14)33-23(18)29/h2-9,11-12,25H,1H3/b15-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYKUKLBBKCUZNE-RVDMUPIBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural motifs with several synthesized derivatives reported in the literature. Key comparisons include:

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Observations:

- Nitro vs. Bromo Substituents: The target compound’s 6-nitro group on the coumarin core contrasts with the 6-bromo substituent in the analog from .

- Thiazole vs. Pyrazol Rings: The thiazole in the target compound differs from the pyrazol ring in , altering hydrogen-bonding capabilities and steric profiles. Thiazoles are often associated with antimicrobial activity , while pyrazol-coumarin hybrids may target diverse pathways.

- Cyano-Vinylamino Linker: The cyano group in the target’s vinylamino bridge may improve solubility or serve as a hydrogen-bond acceptor, a feature absent in simpler quinazolinone derivatives .

Crystallographic and Computational Analysis

- Structure Validation: If crystallized, the target compound’s structure would likely be refined using SHELXL and validated via tools like WinGX and PLATON . Hydrogen-bonding patterns could be analyzed using graph-set theory .

Q & A

Q. What are the common synthetic routes for (E)-methyl 4-((2-cyano-2-(4-(6-nitro-2-oxo-2H-chromen-3-yl)thiazol-2-yl)vinyl)amino)benzoate?

The synthesis typically involves multi-step condensation reactions. A general approach includes:

- Step 1: Formation of the thiazole ring via reaction of 2-aminothiazole derivatives with nitriles or isothiocyanates under reflux conditions .

- Step 2: Introduction of the vinyl-cyano group through Knoevenagel condensation between a thiazole aldehyde and cyanoacetamide derivatives .

- Step 3: Esterification of the benzoic acid intermediate using methanol and a catalytic acid (e.g., H₂SO₄) to yield the final methyl ester .

Q. How is the molecular structure of this compound characterized?

Structural confirmation relies on:

- NMR Spectroscopy: ¹H and ¹³C NMR to verify vinyl group geometry (E/Z configuration) and aromatic proton environments .

- X-ray Crystallography: To resolve spatial arrangement, particularly the coplanarity of the thiazole and chromene rings, which influences π-π stacking interactions .

- Mass Spectrometry (HRMS): For empirical formula validation (e.g., C₂₀H₁₄N₄O₅S requires m/z = 422.0682) .

Example NMR Data:

| Proton | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Vinyl H | 7.8–8.1 | Doublet (J = 15 Hz) | Confirms E-configuration |

| Chromene O–H | 10.2 | Singlet | 2-Oxo group |

Q. What preliminary assays assess its biological activity?

Initial screening includes:

- Enzyme Inhibition Assays: For kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .

- Cytotoxicity Screening: Against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays at 10–100 µM concentrations .

- Molecular Docking: To predict binding affinity with targets like EGFR or COX-2 using AutoDock Vina .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up?

Critical parameters include:

- Catalyst Selection: Use of Lewis acids (e.g., ZnCl₂) in Knoevenagel condensation to enhance reaction rates .

- Solvent Optimization: Replacing ethanol with DMF improves solubility of nitrochromene intermediates .

- Temperature Control: Maintaining 80°C during condensation minimizes side-product formation .

Comparison of Solvent Systems:

| Solvent | Reaction Time (hrs) | Yield (%) |

|---|---|---|

| Ethanol | 8 | 50 |

| DMF | 4 | 65 |

| THF | 6 | 45 |

Q. How to address contradictory bioactivity data across studies?

Discrepancies in IC₅₀ values may arise from:

- Assay Variability: Standardize protocols (e.g., ATP concentration in kinase assays) .

- Compound Purity: HPLC purity ≥95% reduces false positives (use C18 columns, 0.1% TFA/MeCN gradient) .

- Cellular Context: Compare activity in isogenic cell lines (e.g., wild-type vs. EGFR-mutant) to isolate target effects .

Case Study:

| Study | IC₅₀ (µM) | Cell Line | Purity (%) |

|---|---|---|---|

| A | 12.5 | MCF-7 | 90 |

| B | 5.8 | HeLa | 98 |

Q. What strategies improve selectivity in structure-activity relationships (SAR)?

- Substituent Modification: Replace the nitro group on chromene with electron-withdrawing groups (e.g., CF₃) to enhance target binding .

- Steric Shielding: Introduce methyl groups ortho to the vinylamino moiety to reduce off-target interactions .

- In Silico Modeling: Use QSAR models to predict logP and polar surface area for blood-brain barrier penetration .

SAR Comparison:

| Derivative | R Group | IC₅₀ (EGFR, µM) | Selectivity Ratio (EGFR/COX-2) |

|---|---|---|---|

| Parent | NO₂ | 8.2 | 3.5 |

| R = CF₃ | CF₃ | 4.1 | 8.7 |

| R = OMe | OMe | 15.3 | 1.2 |

Q. How to evaluate stability under physiological conditions?

- pH Stability: Incubate in PBS (pH 7.4 and 5.5) at 37°C; monitor degradation via HPLC over 24 hrs .

- Thermal Analysis: TGA/DSC to determine decomposition temperature (Td > 200°C suggests thermal stability) .

- Light Sensitivity: Expose to UV (365 nm) and quantify photodegradation products using LC-MS .

Stability Data:

| Condition | Half-Life (hrs) | Major Degradation Product |

|---|---|---|

| pH 7.4 | 48 | Benzoic acid derivative |

| UV Light | 12 | Cis-isomer (Z-configuration) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.